molecular formula C8H7KN2OS B2978717 Potassium (5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide CAS No. 2031260-44-1

Potassium (5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide

Cat. No. B2978717
CAS RN: 2031260-44-1
M. Wt: 218.32
InChI Key: VYHZKQQJWMQUNM-UHFFFAOYSA-M
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Description

“Potassium (5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide” is a chemical compound with the CAS Number: 2031260-44-1 . It has a molecular weight of 218.32 . The IUPAC name for this compound is potassium 5-oxo-5,6,7,8-tetrahydroquinazoline-2-thiolate .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C8H8N2OS.K/c11-7-3-1-2-6-5 (7)4-9-8 (12)10-6;/h4H,1-3H2, (H,9,10,12);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stored at room temperature .

Advantages and Limitations for Lab Experiments

One of the advantages of Potassium (5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide is its ease of synthesis using different methods. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of this compound is its low solubility in water, which may limit its use in some experiments. Additionally, the mechanism of action of this compound is not well understood, which may limit its potential applications.

Future Directions

There are several future directions for the study of Potassium (5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide. One potential direction is the synthesis of novel compounds based on the structure of this compound with improved biological activities. Another direction is the investigation of the mechanism of action of this compound and its potential targets. Additionally, the development of new methods for the synthesis of this compound and its derivatives may lead to improved yields and purity. Finally, further studies are needed to evaluate the potential applications of this compound in various fields, including medicinal chemistry, biochemistry, and materials science.
Conclusion:
In conclusion, this compound is a sulfur-containing heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be synthesized using different methods and has been shown to have anticancer, antioxidant, and anti-inflammatory properties. However, the mechanism of action of this compound is not well understood, and further studies are needed to evaluate its potential applications.

Synthesis Methods

Potassium (5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide can be synthesized using various methods, including the reaction of 2-aminobenzonitrile with thioacetamide and potassium hydroxide. Another method involves the reaction of anthranilic acid with thioacetamide and potassium carbonate. The synthesis of this compound using these methods has been reported to be efficient and straightforward.

Scientific Research Applications

Potassium (5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide has been shown to have potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. This compound has been reported to exhibit anticancer activity against different cancer cell lines. It has also been shown to have antioxidant and anti-inflammatory properties. This compound has been used as a starting material for the synthesis of novel compounds with potential biological activities.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

potassium;5-oxo-7,8-dihydro-6H-quinazoline-2-thiolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS.K/c11-7-3-1-2-6-5(7)4-9-8(12)10-6;/h4H,1-3H2,(H,9,10,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHZKQQJWMQUNM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=NC=C2C(=O)C1)[S-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7KN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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